3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile
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Overview
Description
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile: is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms within its fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile can be achieved through microwave-assisted synthesis. This method involves the use of a microwave device to facilitate the reaction, which significantly reduces the reaction time and increases the yield of the desired product . The reaction typically involves the use of appropriate starting materials and reagents under controlled conditions to ensure the formation of the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile has a wide range of applications in scientific research, including:
Organic Electronics: This compound is used in the development of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells
Materials Science: It serves as a building block for the synthesis of advanced materials with unique electronic properties.
Biological Applications: Research has shown potential antimicrobial and anticancer properties, making it a candidate for drug development.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The compound’s electronic properties also play a crucial role in its function within electronic devices, where it facilitates charge transport and enhances device performance.
Comparison with Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound is structurally similar and is used in organic electronics for its high charge mobility and environmental stability
Thieno[2,3-b]thiophene: Another related compound with applications in organic electronics and materials science.
Uniqueness: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile is unique due to its specific functional groups and electronic properties, which make it particularly suitable for applications in both biological and electronic fields. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research.
Biological Activity
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (CAS No. 3954-26-5) is a sulfur-containing heterocyclic compound with the molecular formula C8H4N4S2 and a molecular weight of 220.27 g/mol. Its unique structure allows it to exhibit various biological activities, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis, and potential therapeutic applications.
The structural characteristics of this compound include:
- Molecular Formula: C8H4N4S2
- Molecular Weight: 220.27 g/mol
- Key Functional Groups: Two amino groups (-NH2), two cyano groups (-C≡N), and a thieno ring system.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound derivatives. Notably:
- Cytotoxicity Studies:
- Compounds derived from this compound were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- A study reported that certain derivatives exhibited cytotoxic effects significantly greater than the standard drug erlotinib. For instance, one derivative demonstrated an IC50 value of 0.28±0.03μM against MCF-7 cells and 5.02±0.19μM against A549 cells, indicating strong anticancer activity compared to conventional treatments .
Compound | Cell Line | IC50 (µM) | Activity Compared to Erlotinib |
---|---|---|---|
Compound 1 | MCF-7 | N/A | N/A |
Compound 2 | MCF-7 | 0.28 | 4.42 times more active |
Compound 3 | A549 | N/A | N/A |
Compound 4 | A549 | 5.02 | 4.12 times more active |
The mechanism by which these compounds exert their anticancer effects may involve inhibition of the epidermal growth factor receptor (EGFR) signaling pathway. The derivatives were shown to suppress kinase activity associated with both wild-type EGFR and mutant forms . The structural features such as the presence of cyano groups are believed to enhance binding affinity and selectivity towards these targets.
Synthesis
The synthesis of this compound typically involves a multi-step process utilizing carbon disulfide and chloroacetonitrile in the presence of potassium carbonate as a base in DMF (dimethylformamide) . The following reaction scheme summarizes the synthetic route:
- Step 1: React carbon disulfide with malononitrile.
- Step 2: Treat the intermediate with chloroacetonitrile under controlled conditions.
Case Studies
Several case studies have documented the biological evaluation of derivatives synthesized from this compound:
- Antiviral Activity:
- Antioxidant and Anti-inflammatory Properties:
Properties
IUPAC Name |
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4S2/c9-1-3-6(11)5-7(12)4(2-10)14-8(5)13-3/h11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBSENMHTIDEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C2=C(S1)SC(=C2N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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